2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furanones, including compounds similar to 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, often involves the selective hydration of alkynes or the cyclization of appropriate precursors. For instance, Saimoto, Hiyama, and Nozaki (1983) described regiocontrolled formation methods for dihydro-3(2H)-furanone derivatives from 2-butyne-1,4-diol derivatives, which could be related to the synthesis strategies for our compound of interest (Saimoto, Hiyama, & Nozaki, 1983).

Molecular Structure Analysis

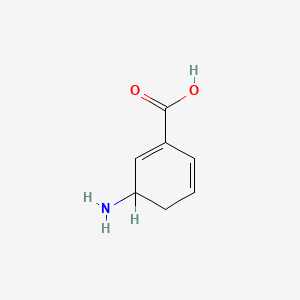

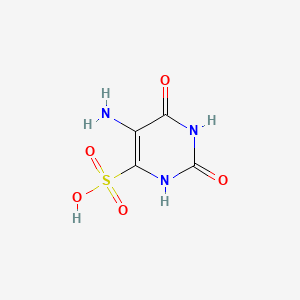

The molecular structure of furanones like 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, features a planar furan ring which can influence its reactivity and interaction with other molecules. The presence of hydroxy and hydroxymethyl groups adds to its reactivity by providing sites for further chemical modifications.

Chemical Reactions and Properties

Furanones participate in a variety of chemical reactions, including halolactonization, hydroxylation, and condensation reactions. For example, Ma, Wu, and Shi (2004) reported on the synthesis of halo-substituted furanones via halolactonization and hydroxylation, highlighting the versatile reactivity of the furanone core structure (Ma, Wu, & Shi, 2004).

Wissenschaftliche Forschungsanwendungen

Flavor Compounds in Food

2(3H)-Furanone compounds have been identified in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds are mainly formed from Maillard reactions between sugars and amino acids during heating. They contribute significantly to the flavors of strawberries, raspberries, pineapples, and tomatoes. The biosynthesis routes for these compounds in these fruits remain unknown. Additionally, 2(3H)-Furanones have shown mutagenic properties in laboratory tests but also exhibit anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. This dual nature of the compounds presents a complex interplay between mutagenic and anti-carcinogenic activities in the diet (Slaughter, 2007).

Biological and Chemical Synthesis

In the biological realm, certain 2(3H)-Furanones serve as pheromones and play roles in inter-organism signaling. For example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in cockroaches. Furthermore, these compounds are involved in the defense mechanisms of some fruits against fungal growth. In the context of chemical synthesis, methods have been developed to synthesize isotopomeric dihydro-2(3H)furanones, demonstrating their utility in specialized chemical applications (Frediani et al., 2007).

Pharmaceutical and Medicinal Chemistry

These compounds are also explored in pharmaceutical and medicinal chemistry. For instance, bioisosteres of ultrapotent protein kinase C (PKC) ligand have been designed and synthesized using 2(3H)-Furanone structures, indicating their potential in drug discovery and development (Lee, 1998).

Eigenschaften

IUPAC Name |

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPUQOPHZOEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(COC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910983 | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)- | |

CAS RN |

109075-62-9 | |

| Record name | Virginiamycin butanolide C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

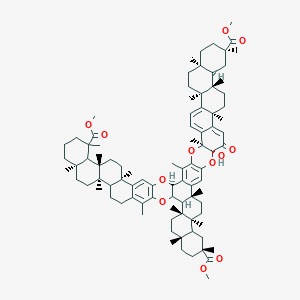

![2-[(1R,3S,4S)-1-Benzyl-4-[N-(benzyloxycarbonyl)-L-valyl]amino-3-phenylpentyl]-4(5)-(2-methylpropionyl)imidazole](/img/structure/B1205714.png)

![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)

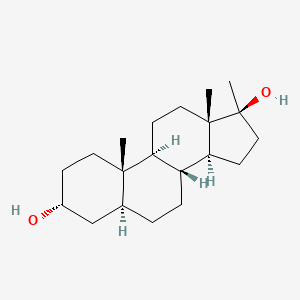

mercury](/img/structure/B1205724.png)

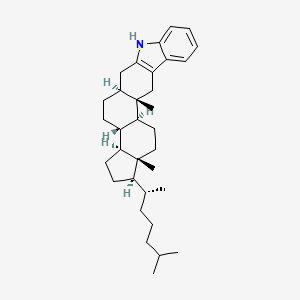

![7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel-](/img/structure/B1205735.png)